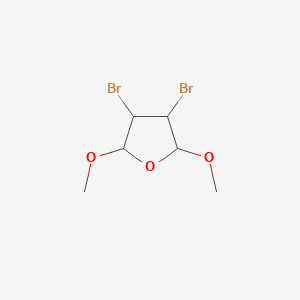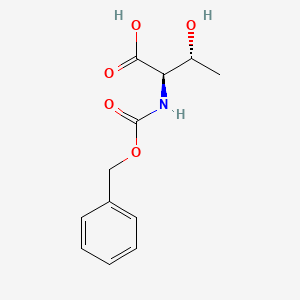![molecular formula C12H14N2 B12822776 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a benzimidazole ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring.
For example, the reaction of o-phenylenediamine with 3-methylbut-2-enal in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid can yield this compound. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (chlorine, bromine) or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives. Substitution reactions can lead to a variety of substituted benzimidazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methylbut-2-en-1-yl)-1H-indole: Similar structure with an indole ring instead of a benzimidazole ring.
2-(3-Methylbut-2-en-1-yl)-1H-imidazole: Similar structure with an imidazole ring instead of a benzimidazole ring.
2-(3-Methylbut-2-en-1-yl)-1H-benzimidazole: Similar structure with a different substitution pattern on the benzimidazole ring.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the 3-methylbut-2-en-1-yl substituent. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The benzimidazole ring provides a versatile scaffold for chemical modifications, while the 3-methylbut-2-en-1-yl group can influence the compound’s lipophilicity and biological activity.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-7H,8H2,1-2H3,(H,13,14) |
Clave InChI |
OYZRQJHWHKBVNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=NC2=CC=CC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)

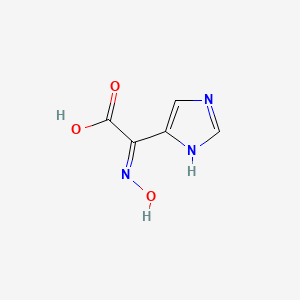
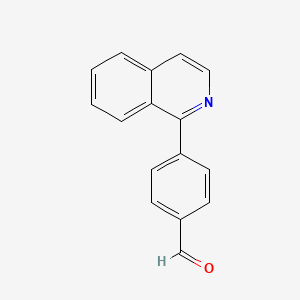

methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
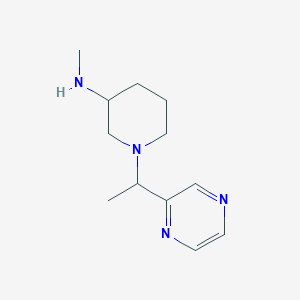
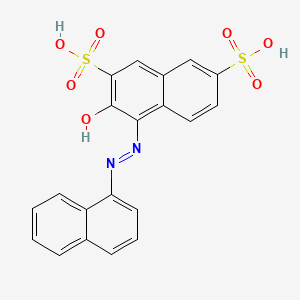
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)

